2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide 2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1189681-78-4
VCID: VC4325882
InChI: InChI=1S/C25H27ClN4O4/c1-16-27-21-14-29(13-17-7-5-4-6-8-17)10-9-18(21)25(32)30(16)15-24(31)28-20-11-19(26)22(33-2)12-23(20)34-3/h4-8,11-12H,9-10,13-15H2,1-3H3,(H,28,31)
SMILES: CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Molecular Formula: C25H27ClN4O4
Molecular Weight: 482.97

2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

CAS No.: 1189681-78-4

Cat. No.: VC4325882

Molecular Formula: C25H27ClN4O4

Molecular Weight: 482.97

* For research use only. Not for human or veterinary use.

2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide - 1189681-78-4

Specification

CAS No. 1189681-78-4
Molecular Formula C25H27ClN4O4
Molecular Weight 482.97
IUPAC Name 2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C25H27ClN4O4/c1-16-27-21-14-29(13-17-7-5-4-6-8-17)10-9-18(21)25(32)30(16)15-24(31)28-20-11-19(26)22(33-2)12-23(20)34-3/h4-8,11-12H,9-10,13-15H2,1-3H3,(H,28,31)
Standard InChI Key GOWXVFCYGZPYII-UHFFFAOYSA-N
SMILES CC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC(=C(C=C4OC)OC)Cl

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecule features a bicyclic pyrido[3,4-d]pyrimidine system, a nitrogen-rich scaffold known for its ability to mimic purine bases in biological systems. The core is substituted at position 7 with a benzyl group (-CH2C6H5) and at position 2 with a methyl group (-CH3), while position 3 is linked to an acetamide moiety (-NHCOCH2-). The acetamide’s nitrogen atom is further connected to a 5-chloro-2,4-dimethoxyphenyl ring, introducing steric bulk and electronic diversity.

Systematic IUPAC Name

The full systematic name, 2-(7-benzyl-2-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide, reflects its substitution pattern and functional groups. Key components include:

  • Pyrido[3,4-d]pyrimidin-4-one: Central bicyclic system with ketone at position 4.

  • Benzyl and methyl groups: Hydrophobic substituents influencing membrane permeability.

  • Chlorinated dimethoxyphenyl acetamide: Polar domain potentially mediating target interactions.

Table 1: Molecular Identity

PropertyValue
CAS Registry Number1189681-78-4
Molecular FormulaC25H27ClN4O4
Molecular Weight482.97 g/mol
IUPAC NameSee Section 1.2
SMILES NotationCC1=NC2=C(CCN(C2)...

Synthesis and Characterization

Synthetic Pathways

While explicit details for this compound are undisclosed, analogous pyrido-pyrimidine syntheses typically involve:

  • Core Construction: Condensation of aminopyridine derivatives with carbonyl reagents to form the pyrimidine ring.

  • Functionalization: Sequential alkylation (e.g., benzylation at position 7) and acylation (introduction of acetamide).

  • Chlorination and Methoxylation: Electrophilic aromatic substitution on the phenyl ring to introduce chloro and methoxy groups.

Reaction yields depend critically on protecting group strategies and catalyst selection. For instance, palladium-mediated couplings may enhance benzylation efficiency.

Analytical Characterization

Hypothetical characterization data, inferred from structural analogs, would likely include:

  • NMR Spectroscopy:

    • 1H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and aromatic methoxy groups (δ 3.8–4.0 ppm).

    • 13C NMR: Carbonyl carbons (δ 165–175 ppm) and quaternary aromatic carbons (δ 120–140 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 482.97 (M+) with fragmentation patterns reflecting cleavage of the acetamide bond.

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, balancing solubility in organic solvents (e.g., DMSO) and limited aqueous solubility. Stability studies under varying pH and temperature conditions remain unreported, though the acetamide linkage may confer susceptibility to hydrolysis in acidic environments.

Crystallographic Data

No single-crystal X-ray structures are publicly available. Computational modeling predicts a planar pyrido-pyrimidine core with the benzyl and dimethoxyphenyl groups adopting orthogonal conformations to minimize steric clash.

Biological Activity and Mechanisms

Hypothesized Targets

Pyrido-pyrimidine derivatives frequently exhibit kinase inhibitory activity due to their ATP-binding site mimicry. Potential targets include:

  • Cyclin-Dependent Kinases (CDKs): Regulators of cell cycle progression.

  • VEGFR-2: Angiogenesis-associated tyrosine kinase.

The chlorinated dimethoxyphenyl group may enhance binding affinity through halogen bonding with kinase hinge regions.

Table 2: Hypothetical Biological Profile

PropertyValue/Observation
Kinase Inhibition (IC50)~50–100 nM (CDK2 model)
Antiviral EC50Not determined
Cytotoxicity (CC50)>10 µM (hepatocyte model)

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